molecular formula C15H19N5O2S B10912158 N-cyclopropyl-2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)hydrazinecarbothioamide

N-cyclopropyl-2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)hydrazinecarbothioamide

Cat. No.: B10912158
M. Wt: 333.4 g/mol
InChI Key: KSTJFBLBALCZQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-CYCLOPROPYL-2-({5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a unique combination of cyclopropyl, pyrazole, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-CYCLOPROPYL-2-({5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multi-step organic reactions. One common approach includes the formation of the pyrazole ring through a palladium-catalyzed four-component coupling reaction involving a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide . The cyclopropyl group can be introduced via cyclopropanation reactions, while the furan moiety is often synthesized through the cyclization of appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

N~1~-CYCLOPROPYL-2-({5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N~1~-CYCLOPROPYL-2-({5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

Mechanism of Action

The mechanism by which N1-CYCLOPROPYL-2-({5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOTHIOAMIDE exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate certain biological pathways, leading to the observed pharmacological effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N~1~-CYCLOPROPYL-2-({5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOTHIOAMIDE: shares similarities with other pyrazole and furan derivatives, such as:

Uniqueness

The uniqueness of N1-CYCLOPROPYL-2-({5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOTHIOAMIDE lies in its combination of cyclopropyl, pyrazole, and furan moieties, which confer distinct chemical and biological properties not commonly found in other compounds.

Properties

Molecular Formula

C15H19N5O2S

Molecular Weight

333.4 g/mol

IUPAC Name

1-cyclopropyl-3-[[5-[(3,5-dimethylpyrazol-1-yl)methyl]furan-2-carbonyl]amino]thiourea

InChI

InChI=1S/C15H19N5O2S/c1-9-7-10(2)20(19-9)8-12-5-6-13(22-12)14(21)17-18-15(23)16-11-3-4-11/h5-7,11H,3-4,8H2,1-2H3,(H,17,21)(H2,16,18,23)

InChI Key

KSTJFBLBALCZQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(O2)C(=O)NNC(=S)NC3CC3)C

Origin of Product

United States

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